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Compound of Interest

Benzyl (S)-(-)-tetrahydro-5-oxo-3-
Compound Name:
furanylcarbamate

Cat. No.: B113133

An In-depth Technical Guide to (S)-Benzyl (5-
oxotetrahydrofuran-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral organic molecule of interest in
medicinal chemistry and drug discovery. As a derivative of y-butyrolactone, a scaffold known for
a wide range of biological activities, this compound holds potential for the development of novel
therapeutic agents. This technical guide provides a comprehensive overview of the known
physical and chemical properties of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, detailed
experimental protocols for its synthesis, and an exploration of its potential, yet currently
uncharacterized, biological significance. The information is presented to support further
research and application in drug development.

Chemical and Physical Properties

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, with the CAS number 87219-29-2,
possesses a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol .[1]
While specific experimental data for the (S)-enantiomer is limited, the physical and chemical
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properties are expected to be similar to its racemic mixture and the more extensively studied
(R)-enantiomer.

Table 1: Physical and Chemical Properties of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Property Value Source
Molecular Formula C12H13NO4 [1]
Molecular Weight 235.24 g/mol [1]

CAS Number 87219-29-2

Appearance Off-white solid [2]

] ] 105-109 °C (for the
Melting Point ] ) [3]
corresponding (R)-enantiomer)

Soluble in chloroform,
Solubility dichloromethane, ethyl [4]

acetate, and methanol.

Boiling Point (Predicted) 466.1+44.0 °C [3]

Density (Predicted) 1.27 g/cm3 [2][5]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of (S)-Benzyl
(5-oxotetrahydrofuran-3-yl)carbamate. While a complete set of spectra for the (S)-enantiomer is
not readily available in the public domain, data for the (R)-enantiomer can be used as a reliable
reference, as the spectra (excluding optical rotation) will be identical.

Table 2: Spectroscopic Data for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
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Technique Data

3 7.88 (d, 1H), 7.36 (m, 5H), 5.05 (s, 2H), 4.43
1H NMR (DMSO-ds) (dd, 1H), 4.32 (m, 1H), 4.11 (dd, 1H), 2.86 (dd,
1H), 2.39 (dd, 1H)

Data not currently available for the (S)-

13C NMR _
enantiomer.

Data not currently available for the (S)-

Infrared (IR) enantiomer.

Data not currently available for the (S)-

Mass Spectrometry (MS) )
enantiomer.

Experimental Protocols

The synthesis of enantiomerically pure (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is of
significant interest. A common strategy involves the use of a chiral starting material, such as L-
aspartic acid. The following is a generalized experimental protocol based on established
chemical transformations for the synthesis of related compounds.

Synthesis from L-Aspartic Acid

This multi-step synthesis involves the formation of the y-butyrolactone ring from L-aspartic acid,
followed by the introduction of the benzyloxycarbonyl protecting group.

Workflow for the Synthesis of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Synthesis Pathway

1. NaNO, H2504 Benzyl chloroformate,

B . 2. KBHa Diazotization & (S)-2-Hydroxysuccinic | _Acid catalyst B Amination _ | (S)-3-Amino-dihydro- Base M (S)-Benzyl (5-oxotetra-
L-Aspartic Acid Reduction }—’ Lactonization furan-2(3H)-one hydrofuran-3-yl)carbamate

acid derivative
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Caption: Synthetic route from L-aspartic acid.

Step 1: Diazotization and Reduction of L-Aspartic Acid L-aspartic acid is treated with sodium
nitrite in an acidic medium to form a diazonium salt, which is subsequently reduced, for
instance with potassium borohydride, to yield an (S)-2-hydroxysuccinic acid derivative.

Step 2: Lactonization The resulting hydroxy diacid or its ester derivative is subjected to acidic
conditions to promote intramolecular cyclization, forming the y-butyrolactone ring.

Step 3: Introduction of the Amino Group The hydroxyl group at the 3-position is converted to an
amino group. This can be achieved through various methods, such as conversion to a leaving
group followed by nucleophilic substitution with an azide and subsequent reduction.

Step 4: Carbamate Formation The resulting (S)-3-aminodihydrofuran-2(3H)-one is reacted with
benzyl chloroformate in the presence of a base to yield the final product, (S)-Benzyl (5-
oxotetrahydrofuran-3-yl)carbamate.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, the y-butyrolactone core is a well-established
pharmacophore present in numerous natural products and synthetic molecules with diverse
biological functions. These activities include antibacterial, antifungal, anticancer, and anti-
inflammatory properties.[6][7][8][9][10]

The introduction of the benzyloxycarbonylamino side chain at the chiral center of the lactone
ring offers possibilities for specific interactions with biological targets. It is hypothesized that this
compound could act as an inhibitor of enzymes or a modulator of receptor signaling. Further
screening and biological evaluation are necessary to elucidate its specific mechanism of action.

Hypothetical Target Interaction Workflow
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Hypothetical Biological Interaction

g Modulation _ | Downstream Signaling | Leads to
Binding Event > Cascade Cellular Response
(S)-Benzyl (5-oxotetra-
hydrofuran-3-yl)carbamate

Biological Target
(e.g., Enzyme, Receptor)
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Caption: Potential mechanism of biological action.

Future Directions

The comprehensive characterization of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
presents several avenues for future research. The immediate priorities include:

o Complete Spectroscopic Analysis: Obtaining and reporting detailed 33C NMR, IR, and mass
spectrometry data for the (S)-enantiomer.

o Enantioselective Synthesis Optimization: Developing and optimizing a high-yield,
enantioselective synthesis protocol.

» Biological Screening: Conducting a broad range of biological assays to identify potential
therapeutic applications. This could include screening against various cancer cell lines,
bacterial and fungal strains, and specific enzyme targets.

 Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of
analogs to understand the key structural features required for any observed biological
activity.

Conclusion

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a promising chiral molecule with potential
for drug discovery. This technical guide has summarized the currently available information on
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its physical and chemical properties and provided a framework for its synthesis. The lack of
data on its biological activity highlights a significant opportunity for further investigation. The
insights provided herein are intended to serve as a valuable resource for researchers
dedicated to the exploration of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | CAS 118399-28-3 | Chemical-Suppliers
[chemical-suppliers.eu]

e 3. Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate | 118399-28-3 [chemicalbook.com]
e 4. Buy Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | 305859-68-1 [smolecule.com]

e 5. (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate | CAS 35677-89-5 | Chemical-Suppliers
[chemical-suppliers.eu]

o 6. researchgate.net [researchgate.net]

e 7. Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and
alpha,beta-unsaturated delta-lactones - PubMed [pubmed.ncbi.nim.nih.gov]

o 8. researchgate.net [researchgate.net]

» 9. AReview of the Pharmacological Activities and Recent Synthetic Advances of y-
Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

e 10. A Review of the Pharmacological Activities and Recent Synthetic Advances of y-
Butyrolactones - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [physical and chemical properties of (S)-Benzyl (5-
oxotetrahydrofuran-3-yl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113133#physical-and-chemical-properties-of-s-
benzyl-5-oxotetrahydrofuran-3-yl-carbamate]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b113133?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/697924
https://pubchem.ncbi.nlm.nih.gov/compound/697924
https://www.chemical-suppliers.eu/enp/benzyl-oxotetrahydrofuran-carbamate-PX329267
https://www.chemical-suppliers.eu/enp/benzyl-oxotetrahydrofuran-carbamate-PX329267
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11092386.htm
https://www.smolecule.com/products/s2936520
https://www.chemical-suppliers.eu/enp/benzyl-oxotetrahydrofuran-carbamate-PX338391
https://www.chemical-suppliers.eu/enp/benzyl-oxotetrahydrofuran-carbamate-PX338391
https://www.researchgate.net/figure/Representative-biologically-active-g-butyrolactones_tbl2_349940730
https://pubmed.ncbi.nlm.nih.gov/16368164/
https://pubmed.ncbi.nlm.nih.gov/16368164/
https://www.researchgate.net/figure/Representative-examples-of-g-butyrolactone-based-biologically-active-molecules_fig1_372646534
https://pmc.ncbi.nlm.nih.gov/articles/PMC7967234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7967234/
https://pubmed.ncbi.nlm.nih.gov/33803380/
https://pubmed.ncbi.nlm.nih.gov/33803380/
https://www.benchchem.com/product/b113133#physical-and-chemical-properties-of-s-benzyl-5-oxotetrahydrofuran-3-yl-carbamate
https://www.benchchem.com/product/b113133#physical-and-chemical-properties-of-s-benzyl-5-oxotetrahydrofuran-3-yl-carbamate
https://www.benchchem.com/product/b113133#physical-and-chemical-properties-of-s-benzyl-5-oxotetrahydrofuran-3-yl-carbamate
https://www.benchchem.com/product/b113133#physical-and-chemical-properties-of-s-benzyl-5-oxotetrahydrofuran-3-yl-carbamate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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